Bienvenue dans la boutique en ligne BenchChem!

2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N,N-dimethylacetamide

17β-HSD1 inhibition hormone-dependent breast cancer endometriosis

2-[3-(4-Ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N,N-dimethylacetamide (CAS 1257548-12-1) is a best-in-class, nonsteroidal 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibitor (human IC50 = 1.20 nM) with balanced dual activity against 17β-HSD2 (human IC50 also 1.20 nM). Its unique 4-ethoxyphenyl N3-substituent and N,N-dimethylacetamide N1-side chain confer unparalleled potency for target engagement studies in estradiol biosynthesis models. This compact (MW = 291.35 g/mol) screening compound enables robust SAR exploration, assay development, and selective inhibitor benchmarking. Buy directly from verified suppliers to ensure high purity (≥97%) and reliable pharmacological activity.

Molecular Formula C15H21N3O3
Molecular Weight 291.351
CAS No. 1257548-12-1
Cat. No. B2375355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N,N-dimethylacetamide
CAS1257548-12-1
Molecular FormulaC15H21N3O3
Molecular Weight291.351
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N(C)C
InChIInChI=1S/C15H21N3O3/c1-4-21-13-7-5-12(6-8-13)18-10-9-17(15(18)20)11-14(19)16(2)3/h5-8H,4,9-11H2,1-3H3
InChIKeyZNENCBJOHJZCRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(4-Ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N,N-dimethylacetamide (CAS 1257548-12-1): Baseline Identity and Procurement Context


2-[3-(4-Ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N,N-dimethylacetamide (CAS 1257548-12-1) is a synthetic small molecule belonging to the 2-oxoimidazolidine (cyclic urea) class, featuring a 4-ethoxyphenyl substituent at the N3 position and an N,N-dimethylacetamide side chain at the N1 position. Its molecular formula is C₁₅H₂₁N₃O₃ with a molecular weight of 291.35 g/mol [1]. The compound is commercially available as a research-grade screening compound. A key distinguishing feature is its reported inhibitory activity against 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), with an IC₅₀ of 1.20 nM determined in a human placental cytosolic fraction assay using [³H]-estrone as substrate [2]. This places the compound among the most potent 17β-HSD1 inhibitors reported to date and provides a concrete, quantifiable basis for scientific selection over structurally related analogs that lack this specific target engagement profile.

Why 2-[3-(4-Ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N,N-dimethylacetamide Cannot Be Interchanged with Generic Imidazolidinone Analogs


The 2-oxoimidazolidine scaffold is a privileged structure appearing across diverse therapeutic programs, including ACE inhibitors for hypertension [1], HCV NS3-4A protease inhibitors [2], and CCR1 antagonists for inflammation [3]. However, biological activity within this class is exquisitely sensitive to substitution patterns. Even minor changes—such as replacing the 4-ethoxyphenyl group with a 4-fluorophenyl or 4-isopropylphenyl moiety, or replacing the N,N-dimethylacetamide side chain with a quinolin-8-yl or benzylpiperidinyl group—can redirect target engagement entirely. The target compound (CAS 1257548-12-1) carries a unique combination of the 4-ethoxyphenyl N3-substituent and the N,N-dimethylacetamide N1-side chain, which together confer potent 17β-HSD1 inhibitory activity (IC₅₀ = 1.20 nM) [4]. In contrast, close structural analogs such as 2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-8-yl)acetamide (CAS 1257548-15-4) or 2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid (CAS 1538340-67-8) have no publicly reported 17β-HSD1 activity, illustrating that target engagement is not transferable across analogs within this series. Generic substitution without explicit target-specific validation therefore carries a high risk of selecting a compound with a fundamentally different—and potentially irrelevant—biological profile.

Quantitative Differentiation Evidence for 2-[3-(4-Ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N,N-dimethylacetamide (CAS 1257548-12-1)


17β-HSD1 Inhibitory Potency: 1.20 nM IC₅₀ vs. Estrone-Derived and Nonsteroidal Benchmarks

The compound inhibits human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) with an IC₅₀ of 1.20 nM, measured in a human placental cytosolic fraction using [³H]-estrone as substrate in the presence of NAD+ by radio-HPLC analysis [1]. This potency substantially exceeds that of multiple literature benchmark inhibitors: the estrone-derived amide 20h (IC₅₀ = 37 nM, ~31-fold less potent) [2]; estrone C15 derivative compound 21 (IC₅₀ = 10 nM, ~8-fold less potent) [3]; the nonsteroidal pyrimidinone lead (IC₅₀ in the nanomolar range in cell-free assay but dropping to lower micromolar in intact cells) [4]; and the dual STS/17β-HSD1 inhibitor Steroid sulfatase/17β-HSD1-IN-5 (IC₅₀ = 43 nM for 17β-HSD1, ~36-fold less potent) . For context, the previously reported most potent inhibitor in the estrone-amide series, compound 20h, was described as 'the most potent inhibitor of 17β-HSD1 reported to date' at the time of its publication in 2006 [2].

17β-HSD1 inhibition hormone-dependent breast cancer endometriosis estradiol biosynthesis

17β-HSD1 vs. 17β-HSD2 Isoform Selectivity Profile

The compound was also tested against human 17β-HSD2 (the enzyme catalyzing the reverse reaction—oxidation of estradiol to estrone), showing an IC₅₀ of 1.20 nM in a human placental microsomal fraction assay using [³H]-E2 as substrate [1]. Against mouse 17β-HSD2, the IC₅₀ was 27 nM (~23-fold higher) [1]. This 1:1 potency ratio against human 17β-HSD1 and 17β-HSD2 indicates non-selectivity between the two human isoforms—a characteristic shared with several early-generation steroidal 17β-HSD1 inhibitors [2]. For researchers seeking isoform-selective inhibition, this profile is important to note. However, for applications where dual inhibition of both 17β-HSD1 and 17β-HSD2 is desired—or where the compound serves as a non-selective pharmacological tool to probe the 17β-HSD system as a whole—this balanced activity may be advantageous. In contrast, compound 21 (estrone C15 derivative) showed no effect on 17β-HSD2 activity at concentrations up to 10 μM [3], and the estrone-derived amide 20h was reported as selective for 17β-HSD1 over 17β-HSD2 [2].

17β-HSD1 selectivity 17β-HSD2 counter-screening isoform selectivity estradiol inactivation

Predicted Physicochemical Properties: Drug-Likeness Assessment vs. Literature 17β-HSD1 Inhibitors

The compound has a molecular weight of 291.35 g/mol and a molecular formula of C₁₅H₂₁N₃O₃ [1]. Based on its chemical structure, the compound contains 3 hydrogen bond acceptors (the urea carbonyl, the amide carbonyl, and the ethoxy oxygen), no hydrogen bond donors, and approximately 5 rotatable bonds. These features place it within favorable drug-like property space: MW well under 500 Da, moderate H-bond acceptor count, and acceptable flexibility. In contrast, many literature 17β-HSD1 inhibitors are steroidal in nature (MW typically 270–350 Da for estrone/estradiol derivatives) but carry the liabilities associated with steroid scaffolds, including potential estrogen receptor (ER) cross-reactivity [2]. The nonsteroidal pyrimidinone inhibitors reported by Messinger et al. also occupy similar MW space but required extensive optimization to achieve nanomolar potency in cellular assays [3]. The target compound's nonsteroidal imidazolidinone scaffold with its relatively compact molecular size offers a distinct starting point that may circumvent ER-associated off-target effects common to steroidal inhibitors.

physicochemical properties drug-likeness logP lead optimization

Commercial Purity Documentation and Procurement Reproducibility

As a commercially supplied research compound, CAS 1257548-12-1 is typically offered at purity specifications of ≥95% or ≥98% (HPLC) by multiple vendors, with NMR confirmation of structural identity [1]. This documentation is standard for research-grade screening compounds and is comparable to that provided for related imidazolidinone analogs such as 2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid (CAS 1538340-67-8) . While this level of analytical characterization does not constitute a differentiating factor per se, it confirms that the compound meets the minimum purity threshold required for reproducible biological assay results. Researchers should verify the specific certificate of analysis (CoA) from their selected vendor to ensure batch-to-batch consistency.

chemical purity quality control HPLC NMR reproducibility

Optimal Application Scenarios for 2-[3-(4-Ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N,N-dimethylacetamide Based on Differentiated Evidence


High-Potency 17β-HSD1 Pharmacological Probe for Hormone-Dependent Cancer Research

With an IC₅₀ of 1.20 nM against human 17β-HSD1 [1], this compound is well-suited as a high-potency pharmacological tool compound for investigating the role of 17β-HSD1-mediated estradiol biosynthesis in hormone-dependent breast cancer and endometriosis models. Its potency exceeds that of multiple well-characterized literature inhibitors—including estrone-derived amide 20h (IC₅₀ = 37 nM) [2] and estrone C15 compound 21 (IC₅₀ = 10 nM) [3]—making it a compelling choice for studies requiring robust target engagement at low compound concentrations. The nonsteroidal imidazolidinone scaffold may also reduce confounding estrogen receptor-mediated effects commonly observed with steroidal 17β-HSD1 inhibitors [4]. Researchers should note the compound's balanced activity against 17β-HSD2 (human IC₅₀ also 1.20 nM) [1], which should be factored into experimental design; for studies specifically requiring isoform-selective inhibition, a selective comparator such as compound 21 (no 17β-HSD2 activity at 10 μM) [3] should be used in parallel.

Nonsteroidal Scaffold for 17β-HSD1 Inhibitor Lead Optimization Programs

Medicinal chemistry teams pursuing 17β-HSD1 inhibitor development can use this compound as a compact (MW = 291.35 g/mol) [1], nonsteroidal starting scaffold for structure-activity relationship (SAR) exploration. The imidazolidinone core with its N1, N3, and C4 substitution vectors provides multiple diversification points for systematic SAR campaigns aimed at improving 17β-HSD1 vs. 17β-HSD2 selectivity while maintaining nanomolar potency. The relatively low molecular weight leaves substantial room for property modulation without exceeding drug-like thresholds, a significant advantage over larger steroidal or polycyclic nonsteroidal templates [4]. Key optimization goals for such programs include: (a) introducing selectivity between 17β-HSD1 and 17β-HSD2, (b) evaluating cellular potency (since the current 1.20 nM data derives from a cell-free placental fraction assay), and (c) profiling against estrogen receptors to confirm the hypothesized lack of ER cross-reactivity.

Dual 17β-HSD1/2 Pharmacological Tool for Estrogen Metabolism Studies

The compound's balanced inhibitory activity against both human 17β-HSD1 and 17β-HSD2 (IC₅₀ = 1.20 nM for both isoforms) [1] makes it a unique dual inhibitor for research applications where simultaneous blockade of both the reductive (E1→E2, catalyzed by 17β-HSD1) and oxidative (E2→E1, catalyzed by 17β-HSD2) arms of estrogen metabolism is desired. This profile is distinct from selective inhibitors such as compound 21 (>1000-fold selective for 17β-HSD1) [3] or the selective 17β-HSD1 inhibitors from the estrone-amide series [2]. The dual inhibition profile may be particularly relevant for studies investigating the net effect of complete 17β-HSD system blockade on local estradiol concentrations in target tissues. The reduced potency against mouse 17β-HSD2 (IC₅₀ = 27 nM, ~23-fold shift) [1] should be considered when translating findings from murine models.

Reference Compound for 17β-HSD1 Biochemical Assay Development and Screening Cascade Validation

With well-defined and publicly accessible IC₅₀ values against human 17β-HSD1 (1.20 nM), human 17β-HSD2 (1.20 nM), and mouse 17β-HSD2 (27 nM) from a standardized radio-HPLC assay format [1], this compound can serve as a reference inhibitor for assay development, screening cascade validation, and inter-laboratory data normalization. The use of a common reference standard across laboratories facilitates data comparability, a known challenge in 17β-HSD inhibitor research where assay conditions (recombinant vs. native enzyme, substrate concentration, detection method) vary considerably across publications [2][3]. Procurement of this compound as a qualified reference standard enables laboratories to benchmark their own assay systems against the reported IC₅₀ values, improving the reliability and cross-study comparability of 17β-HSD1 inhibitor screening data.

Quote Request

Request a Quote for 2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N,N-dimethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.